Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 1031927-13-5
VCID: VC2629137
InChI: InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

CAS No.: 1031927-13-5

Cat. No.: VC2629137

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate - 1031927-13-5

Specification

CAS No. 1031927-13-5
Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
IUPAC Name tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Standard InChI InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3
Standard InChI Key GPGWVGSYQALOCP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2

Introduction

Chemical Structure and Identification

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate possesses a complex heterocyclic structure characterized by its diazaspiro core. The compound is officially identified by several standard chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

ParameterValue
CAS Number1031927-13-5
Molecular FormulaC₁₄H₂₄N₂O₂
Molecular Weight252.35 g/mol
IUPAC Nametert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
European Community (EC) Number948-436-9
Standard InChIInChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3
Standard InChIKeyGPGWVGSYQALOCP-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2

The structural backbone of this compound contains a 1,9-diazaspiro[5.5]undecane system with an unsaturated bond at the 3-position, creating a distinctive double bond within the heterocyclic framework. The tert-butoxycarbonyl (BOC) group is attached at the 9-position nitrogen, serving as a protecting group that can be selectively cleaved under acidic conditions .

Physical and Chemical Properties

Understanding the physicochemical properties of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is crucial for its applications in research and development. Table 2 summarizes the key physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValueMethod
Physical StateSolidObserved
Boiling Point356.1±42.0 °CPredicted
Density1.07±0.1 g/cm³Predicted
pKa9.61±0.20Predicted
SolubilitySoluble in common organic solvents (dichloromethane, chloroform, DMSO)Experimental
AppearanceOff-white to white solidObserved

The compound's relatively high boiling point reflects its molecular weight and the presence of intramolecular hydrogen bonding capabilities. The predicted pKa value of approximately 9.61 indicates that the non-protected nitrogen atom possesses basic characteristics, which influences its reactivity and potential interactions with other molecules .

Synthesis Methods

The synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary depending on the desired purity and yield, several common approaches have been documented in the literature.

General Synthetic Approach

The synthesis generally involves the following key steps:

  • Formation of the diazaspiro core structure through cyclization reactions

  • Introduction of unsaturation at the 3-position

  • Selective protection of the nitrogen at the 9-position with a BOC group

The complexity of the spirocyclic structure necessitates careful control of reaction conditions and selective protection/deprotection strategies. Common synthetic techniques include:

  • Cyclization processes to form the spirocyclic framework

  • Amidation reactions for nitrogen functionalization

  • Esterification techniques for introducing the tert-butoxycarbonyl group

  • Elimination reactions to establish the unsaturated bond

Applications in Research and Development

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate and related diazaspiro compounds have demonstrated significant potential in various research applications, particularly in medicinal chemistry.

Medicinal Chemistry Applications

Diazaspiro compounds, including tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, have attracted considerable interest in drug discovery due to their unique structural features and biological activities. These compounds have been explored as scaffolds for developing:

  • Receptor modulators

  • Enzyme inhibitors

  • Novel pharmaceutical agents with improved pharmacokinetic properties

The spirocyclic nature of these compounds provides conformational rigidity, which can enhance binding selectivity to biological targets. The presence of two nitrogen atoms in the structure offers multiple points for hydrogen bonding interactions with receptors or enzymes .

Related Compounds and Structural Analogs

Several structural analogs of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate have been reported in the literature. Understanding these related compounds provides valuable insights into structure-activity relationships and potential applications. Table 4 presents a comparison of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate with selected structural analogs.

Table 4: Comparison of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate1031927-13-5C₁₄H₂₄N₂O₂252.35Reference compound
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate1031927-14-6C₁₄H₂₆N₂O₂254.37Saturated analog (no double bond)
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-2C₁₄H₂₆N₂O₂254.37BOC group at position 3 instead of 9
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylateNot availableC₁₄H₂₂N₂O₃266.34Additional carbonyl group at position 2
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate1158750-00-5C₁₄H₂₆N₂O₂254.37BOC group at position 1 instead of 9

These structural analogs differ primarily in the position of functional groups, degree of saturation, or presence of additional functional groups. Such modifications can significantly influence the physicochemical properties and biological activities of these compounds .

Current Research and Future Directions

Research involving diazaspiro compounds, including tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, continues to expand across multiple disciplines. Current areas of investigation include:

Medicinal Chemistry Research

The unique structural properties of diazaspiro compounds make them attractive scaffolds for drug discovery. Recent studies have focused on:

  • Development of novel GABAAR antagonists based on 3,9-diazaspiro[5.5]undecane scaffolds with potential immunomodulatory effects

  • Investigation of structure-activity relationships to enhance binding affinity and selectivity

  • Exploration of pharmacokinetic properties and potential therapeutic applications

Synthetic Methodology Development

Ongoing research aims to develop more efficient and selective methods for synthesizing diazaspiro compounds:

  • Novel cyclization strategies to construct the spirocyclic framework

  • Stereoselective approaches for controlling the configuration at the spiro center

  • Green chemistry approaches to minimize environmental impact of synthesis

  • Diversification strategies to generate libraries of analogs for biological screening

Emerging Applications

Emerging applications of diazaspiro compounds include:

  • Development of α-glucosidase inhibitors for antidiabetic applications

  • Exploration of antimalarial activity in novel diazaspiro scaffolds

  • Investigation of other potential biological activities, including antimicrobial and anti-inflammatory properties

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